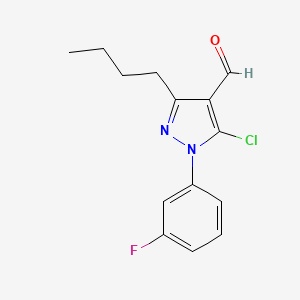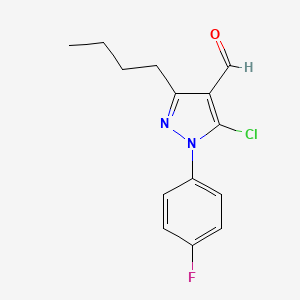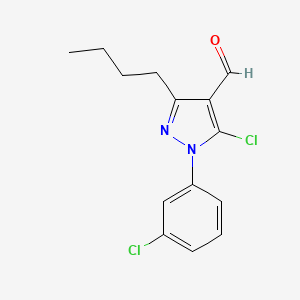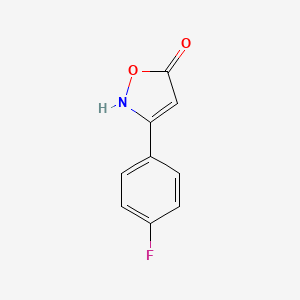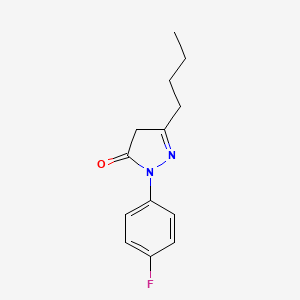
3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .作用机制
3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone is an organic compound that is used in a variety of scientific research applications. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. Inhibition of COX-2 activity has been associated with the inhibition of inflammation and the treatment of various inflammatory diseases.
Biochemical and Physiological Effects
3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. Inhibition of COX-2 activity has been associated with the inhibition of inflammation and the treatment of various inflammatory diseases. In addition, 3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
实验室实验的优点和局限性
3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized in a variety of solvents. Additionally, it can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive compound, and it is not soluble in water, making it difficult to use in aqueous solutions.
未来方向
Future research on 3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone could focus on the development of new synthetic methods for its synthesis, as well as the development of new applications for its use. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as on its potential therapeutic applications. Furthermore, research could be conducted on the development of new compounds based on 3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone, such as derivatives and analogs. Finally, research could be conducted on the potential environmental effects of this compound.
合成方法
3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone can be synthesized via an acylation reaction of 3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-oneryl chloride with 1-hydroxy-5-pyrazolone in the presence of a base such as sodium carbonate. This reaction results in the formation of 3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone and sodium chloride. The reaction can be conducted in a variety of solvents, such as dichloromethane, ethyl acetate, and toluene. The reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone is used in a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, organic dyes, and other organic compounds. It is also used in the synthesis of fluorinated compounds for use in the fields of biochemistry, pharmacology, and materials science. Additionally, it is used in the synthesis of compounds for use in cancer research, as well as in the development of new drugs.
安全和危害
属性
IUPAC Name |
5-butyl-2-(4-fluorophenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-2-3-4-11-9-13(17)16(15-11)12-7-5-10(14)6-8-12/h5-8H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEVMTXAWJHGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345760.png)
![2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345767.png)
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345773.png)
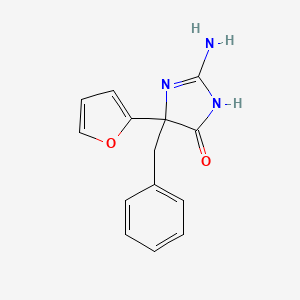

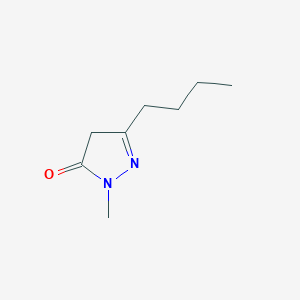
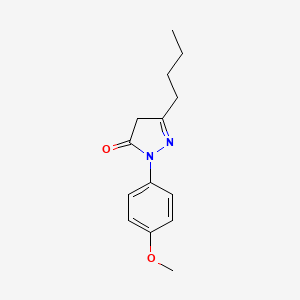
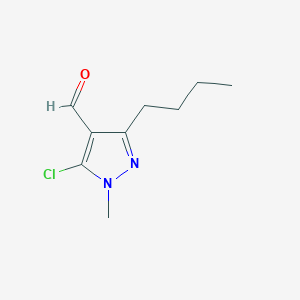
![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)
